molecular formula C10H11NO B14177960 3-(3-Methoxyprop-1-yn-1-yl)aniline CAS No. 923027-27-4

3-(3-Methoxyprop-1-yn-1-yl)aniline

Cat. No.: B14177960
CAS No.: 923027-27-4
M. Wt: 161.20 g/mol
InChI Key: AIONWIMLFNRGCL-UHFFFAOYSA-N
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Description

3-(3-Methoxyprop-1-yn-1-yl)aniline is an organic compound with the molecular formula C10H11NO. It is a derivative of aniline, where the aniline ring is substituted with a 3-methoxyprop-1-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyprop-1-yn-1-yl)aniline typically involves the reaction of aniline with 3-methoxyprop-1-yne under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyprop-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

3-(3-Methoxyprop-1-yn-1-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyprop-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyprop-1-yn-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

923027-27-4

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-(3-methoxyprop-1-ynyl)aniline

InChI

InChI=1S/C10H11NO/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8H,7,11H2,1H3

InChI Key

AIONWIMLFNRGCL-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC(=CC=C1)N

Origin of Product

United States

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